BW 245C
概要
説明
BW 245Cは、(R,S)-(±)-3-(3-シクロヘキシル-3-ヒドロキシプロピル)-2,5-ジオキソ-4-イミダゾリジンヘプタン酸としても知られており、強力なプロスタノイド受容体アゴニストです。分子式はC19H32N2O5、分子量は368.47です。この化合物は、DPプロスタノイド受容体に対する高い選択性で知られており、科学研究における貴重なツールとなっています .
科学的研究の応用
BW 245C has a wide range of applications in scientific research:
Chemistry: Used as a tool to study prostanoid receptors and their signaling pathways.
Biology: Employed in research on cell signaling and receptor-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in conditions such as stroke and allergic responses.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
作用機序
BW 245Cは、DPプロスタノイド受容体を選択的に活性化することにより効果を発揮します。この活性化は、受容体がGsタンパク質とアデニル酸シクラーゼに結合することによって、環状アデノシン一リン酸(cAMP)の産生につながります。 cAMPレベルの増加は、さまざまな下流のシグナル伝達経路をトリガーし、観察される生理学的効果をもたらします .
類似の化合物との比較
類似の化合物
プロスタグランジンD2 (PGD2): DP受容体を活性化する別のプロスタノイドですが、this compoundと比較して選択性が低いです。
イロプロスト: プロスタサイクリンの合成アナログで、IP受容体を活性化しますが、DP受容体にも相互作用できます。
PGF2α: 受容体選択性が異なり、主にFP受容体を活性化するプロスタノイド.
This compoundの独自性
This compoundは、DPプロスタノイド受容体に対する高い選択性と効力で特徴付けられます。 これは、有意なオフターゲット効果なしに、DP受容体活性化の特定の効果を研究するための貴重なツールになります .
生化学分析
Biochemical Properties
BW 245C plays a significant role in biochemical reactions. It interacts with specific DP prostanoid receptors, which are coupled via a Gs protein to adenylyl cyclase . This interaction results in the production of cAMP . The rank of potency is this compound > PGD2 > PGE2 > PGF2a > Iloprost .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. In embryonic bovine tracheal cells, this compound stimulates cAMP production . It influences cell function by activating adenylate cyclase in human platelets through the DP prostanoid receptor . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules. It is a potent prostanoid receptor agonist, with a true selectivity for a DP prostanoid receptor . It can activate adenylate cyclase in human platelets through the DP prostanoid receptor and by another mechanism as yet uncharacterized .
準備方法
合成経路と反応条件
BW 245Cの合成は、市販の出発物質から始まるいくつかの段階を伴います反応条件には通常、有機溶媒と触媒の使用が含まれ、目的の生成物の形成を促進します .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模です。プロセスは、より高い収率と純度を実現するために最適化されており、精製のためのクロマトグラフィーなどの高度な技術がしばしば含まれます。 化合物は通常、低温で保管することにより安定性を維持します .
化学反応解析
反応の種類
This compoundは、次のようなさまざまな化学反応を受けます。
酸化: ヒドロキシル基は酸化されてケトンを形成することができます。
還元: カルボニル基は還元されてアルコールを形成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物
これらの反応から生成される主な生成物には、ケトン、アルコール、および置換されたイミダゾリジンなどのthis compoundのさまざまな誘導体があります .
科学研究での応用
This compoundは、科学研究において幅広い用途があります。
化学: プロスタノイド受容体とそのシグナル伝達経路を研究するためのツールとして使用されます。
生物学: 細胞シグナル伝達と受容体-リガンド相互作用に関する研究で用いられます。
医学: 脳卒中やアレルギー反応などの状態における潜在的な治療効果について調査されています。
化学反応の分析
Types of Reactions
BW 245C undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted imidazolidines .
類似化合物との比較
Similar Compounds
Prostaglandin D2 (PGD2): Another prostanoid that also activates the DP receptor but with lower selectivity compared to BW 245C.
Iloprost: A synthetic analog of prostacyclin that activates the IP receptor but can also interact with the DP receptor.
PGF2α: A prostanoid with different receptor selectivity, primarily activating the FP receptor.
Uniqueness of this compound
This compound is unique due to its high selectivity and potency for the DP prostanoid receptor. This makes it a valuable tool for studying the specific effects of DP receptor activation without significant off-target effects .
生物活性
BW 245C is a selective agonist for the prostaglandin D2 (PGD2) receptor, specifically the DP1 receptor. It has been extensively studied for its biological activities, particularly in relation to neuroprotection, inflammation, and allergic responses. This article summarizes key findings from various studies regarding the biological activity of this compound, incorporating data tables and research findings.
Overview of this compound
- Chemical Classification : this compound is classified as a prostanoid receptor agonist.
- Selectivity : It has a high binding affinity for the DP1 receptor (Ki = 250 nM) and exhibits lower affinities for other prostanoid receptors such as FP and EP receptors .
- Mechanism of Action : Activation of the DP1 receptor by this compound leads to increased intracellular levels of cyclic AMP (cAMP), which is crucial in mediating various physiological responses .
Neuroprotective Effects
This compound has shown significant neuroprotective effects in various experimental models:
- Ischemic Stroke Models : In studies involving middle cerebral artery occlusion (MCAO), this compound administration resulted in a significant reduction in infarct volume (21.0 ± 5.7%) compared to control groups . This suggests its potential as an adjunct therapeutic agent in stroke management.
- Excitotoxicity Models : In NMDA-induced excitotoxicity models, pretreatment with this compound decreased lesion volumes significantly (up to 39.6 ± 7.6%) depending on the dosage used .
Anti-Inflammatory Properties
This compound exhibits anti-inflammatory effects by inhibiting histamine release from mast cells:
- Histamine Release Inhibition : In vitro studies demonstrated that this compound significantly inhibited anti-IgE induced histamine release from rat peritoneal mast cells, with maximum inhibition observed at concentrations as low as .
Comparative Biological Activity
The following table summarizes the comparative biological activity of this compound across different models:
Study on Ischemic Stroke
In a study conducted by Andreasson et al., this compound was shown to increase cAMP levels and protect hippocampal slice cultures against neurodegeneration induced by excitotoxic agents. The study emphasized the role of DP1 receptor activation in mitigating brain damage during ischemic events .
Study on Allergic Responses
A notable study indicated that administration of this compound reduced pulmonary allergic responses in wild-type mice, suggesting its potential therapeutic role in managing allergic diseases through modulation of PGD2 pathways .
特性
IUPAC Name |
7-[(4S)-3-[(3R)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxoimidazolidin-4-yl]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O5/c22-16(14-8-4-3-5-9-14)12-13-21-15(18(25)20-19(21)26)10-6-1-2-7-11-17(23)24/h14-16,22H,1-13H2,(H,23,24)(H,20,25,26)/t15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDQIOZJEJFMOH-JKSUJKDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](CCN2[C@H](C(=O)NC2=O)CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223176 | |
Record name | (R-(R*,S*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72814-32-5, 72880-75-2 | |
Record name | rel-(4R)-3-[(3S)-3-Cyclohexyl-3-hydroxypropyl]-2,5-dioxo-4-imidazolidineheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72814-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Imidazolidineheptanoic acid, 3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxo-, [R-(R*,S*)]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72880-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BW245C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072814325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R-(R*,S*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072880752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R-(R*,S*))-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [R-(R*,S*)]-3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.941 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BW-245C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B26TJM1L8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of BW245C?
A1: BW245C selectively binds to and activates the DP1 receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What are the downstream effects of DP1 receptor activation by BW245C?
A2: DP1 activation by BW245C primarily leads to an increase in intracellular cAMP levels. This, in turn, activates protein kinase A (PKA), leading to various cellular responses depending on the cell type. [, , , , , , ]
Q3: How does BW245C impact cerebral blood flow (CBF)?
A3: Research indicates that BW245C treatment significantly increases basal CBF in wild-type mice. This effect is absent in DP1 knockout mice, confirming the role of DP1 in mediating this response. [, ]
Q4: Can BW245C impact hemostasis?
A4: Studies suggest that BW245C can prolong tail bleeding time and increase un-coagulated blood content, indicating a potential role in modulating hemostasis.
Q5: What are the potential implications of DP1 activation by BW245C on the immune system?
A5: Research suggests that DP1 activation by BW245C can modulate immune responses. It inhibits TNF-α-induced migration of human Langerhans cells and reduces inflammatory cell recruitment in a murine model of atopic dermatitis.
Q6: What is the molecular formula and weight of BW245C?
A6: The molecular formula of BW245C is C19H30N2O5, and its molecular weight is 366.45 g/mol.
Q7: How do structural modifications of BW245C affect its DP1 receptor activity?
A7: Specific structural modifications to the ω-chain of BW245C, such as the introduction of 13′-aza groups, resulted in analogues with increased potency in inhibiting platelet aggregation compared to BW245C.
Q8: Are there any known structural features of BW245C analogues that confer selectivity for DP1 over other prostanoid receptors?
A8: While the provided research doesn't explicitly detail specific structural features that dictate DP1 selectivity, the 13′-aza analogues demonstrated enhanced potency in inhibiting human platelet aggregation compared to BW245C, suggesting a potential for increased DP1 selectivity. Further research is necessary to fully elucidate the structural determinants of DP1 selectivity for BW245C analogues.
Q9: Has BW245C shown efficacy in any in vivo models of disease?
A9: Yes, BW245C has demonstrated efficacy in several in vivo models. For instance, it reduced brain damage and functional deficits in a mouse model of stroke [, ] and attenuated bleomycin-induced lung fibrosis in mice. Additionally, it was found to improve endothelial barrier function and reduce vascular leakage in a mouse model of inflammation.
Q10: What is the evidence supporting the use of BW245C in stroke treatment?
A10: In mouse models of stroke, BW245C administration post-stroke led to reduced infarction volume, improved neurological function, and increased cerebral blood flow, suggesting its potential as a therapeutic agent. [, ]
Q11: What is the role of BW245C in tumor models?
A11: Studies in tumor models showed that BW245C administration suppressed tumor growth and vascular leakage. DP1 deficiency, conversely, was linked to increased tumor progression and angiogenesis. These findings suggest that targeting DP1 with agonists like BW245C could be a potential therapeutic strategy for cancer.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。